Cas no 87163-79-9 (S-2-Amino-4-methylpentanoic acid ethylamide)

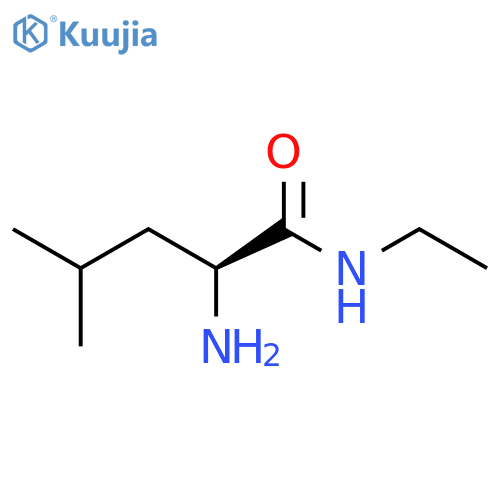

87163-79-9 structure

商品名:S-2-Amino-4-methylpentanoic acid ethylamide

S-2-Amino-4-methylpentanoic acid ethylamide 化学的及び物理的性質

名前と識別子

-

- PENTANAMIDE, 2-AMINO-N-ETHYL-4-METHYL-, (S)-

- S-2-Amino-4-methylpentanoic acid ethylamide

- S 2-Amino-4-methyl-pentanoic acid ethylamide

- Q27462624

- SCHEMBL11078078

- N-ethyl-L-leucinamide

- (S)-2-Amino-N-ethyl-4-methylpentanamide

- A1-03635

- 87163-79-9

- (2S)-2-amino-N-ethyl-4-methylpentanamide

-

- インチ: InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1

- InChIKey: ODAKRYUDLXZGCT-ZETCQYMHSA-N

計算された属性

- せいみつぶんしりょう: 158.141913202Da

- どういたいしつりょう: 158.141913202Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55.1Ų

S-2-Amino-4-methylpentanoic acid ethylamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S140195-250mg |

S-2-Amino-4-methylpentanoic acid ethylamide |

87163-79-9 | 250mg |

$ 635.00 | 2022-06-03 | ||

| TRC | S140195-125mg |

S-2-Amino-4-methylpentanoic acid ethylamide |

87163-79-9 | 125mg |

$ 385.00 | 2022-06-03 |

S-2-Amino-4-methylpentanoic acid ethylamide 関連文献

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

87163-79-9 (S-2-Amino-4-methylpentanoic acid ethylamide) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量